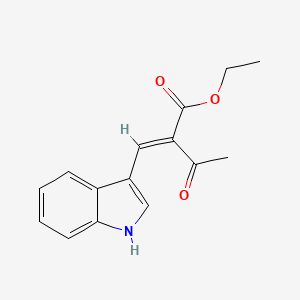
2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as CDNI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including pain perception, memory, and neuroprotection.
Biochemical and Physiological Effects:
2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in the body. In cancer cells, 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain genes involved in cancer progression. In neurodegenerative disease research, 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage. In pain management research, 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have analgesic effects and reduce inflammation.
实验室实验的优点和局限性
One of the main advantages of 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential therapeutic applications in various fields of medicine. 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have promising results in cancer, neurodegenerative diseases, and pain management. However, one of the limitations of 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its low yield during the synthesis process, which can make it difficult to obtain large quantities for research purposes.
未来方向
There are several future directions for 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline research. One area of interest is the development of new synthesis methods that can increase the yield of 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline. Another area of research is the investigation of the potential therapeutic applications of 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline in other fields of medicine, such as cardiovascular disease and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline and its potential side effects.
Conclusion:
In conclusion, 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has shown promising results in various fields of medicine, including cancer, neurodegenerative diseases, and pain management. Its potential therapeutic applications make it an attractive target for further research. However, more research is needed to fully understand the mechanism of action of 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline and its potential side effects.
合成方法
The synthesis of 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with tetrahydroisoquinoline in the presence of a base. The reaction proceeds through an intermediate stage, which is then converted to the final product by acidification. The yield of the synthesis process is typically around 50% to 60%.
科学研究应用
2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have potential therapeutic applications in various fields of medicine. Some of the most promising areas of research include cancer, neurodegenerative diseases, and pain management. In cancer research, 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective effects and improve cognitive function. In pain management research, 2-(2-chloro-4,5-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have analgesic effects.
属性
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c17-13-8-15(19)14(18)7-12(13)16(21)20-6-5-10-3-1-2-4-11(10)9-20/h1-4,7-8H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJWRJDATCDECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-4,5-difluorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)


![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)


![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-phenyl-N'-{[5-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}acetohydrazide](/img/structure/B5720030.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)
![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)
![N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5720052.png)
